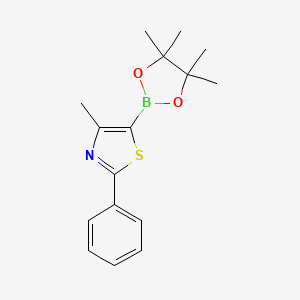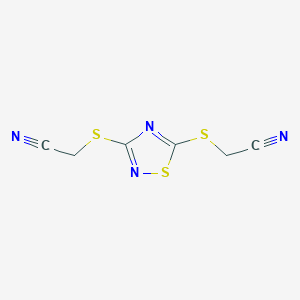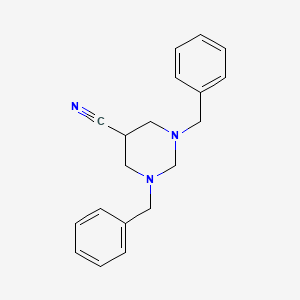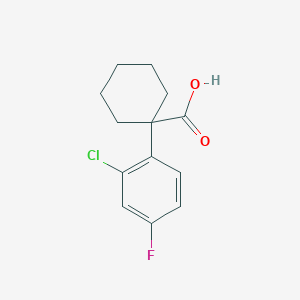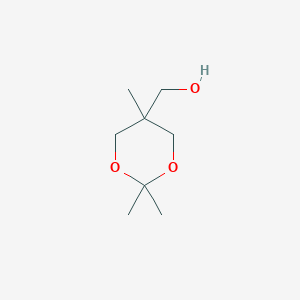
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
Übersicht
Beschreibung
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane (5-HM-TMD) is an organic compound that has been used in a variety of scientific applications, including laboratory experiments and research. 5-HM-TMD is a derivative of the widely used 2,2,5-trimethyl-1,3-dioxane (TMD). It is a highly versatile compound that can be used in a variety of ways, and its unique properties make it an ideal choice for many scientific experiments.
Wissenschaftliche Forschungsanwendungen
Biochemical Model Compound
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane serves as a model compound in biochemical research. It helps in understanding the mechanism of action of various drugs, providing insights into how they interact with biological systems .
Enzyme Kinetics Studies
Researchers utilize this compound to study enzyme kinetics. It aids in elucidating the enzymatic pathways and the rate at which enzymatic reactions occur, which is crucial for drug design and understanding metabolic processes .
Synthesis of Novel Compounds
The compound is used in the synthesis of novel organic molecules. Its structure serves as a backbone for creating new compounds with potential therapeutic applications .
Conformational Analysis
Conformational analysis of molecules like 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane is performed to understand their three-dimensional shape and how it affects their chemical reactivity and interaction with other molecules .
Drug Activation Studies
It’s used in studies aimed at understanding how prodrugs are activated within the body. This compound can mimic the structural features of prodrugs, helping to explore the activation mechanisms .
Physiological Effect Exploration
This dioxane derivative is pivotal in exploring the physiological effects of compounds on biological systems, which is essential for assessing the safety and efficacy of new drugs .
Analytical Chemistry
In analytical chemistry, it’s used as a standard or reference compound to calibrate instruments and validate methods due to its well-defined properties .
Chemical Education
Lastly, it finds application in chemical education, where it’s used to demonstrate various chemical reactions and principles to students, enriching their understanding of organic chemistry .
Eigenschaften
IUPAC Name |
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)10-5-8(3,4-9)6-11-7/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENEXSAQJBPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327377 | |
| Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
CAS RN |
3663-46-5 | |
| Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

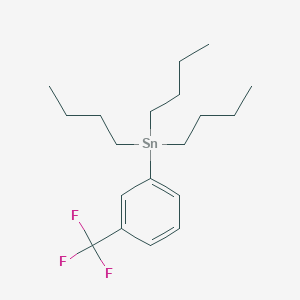
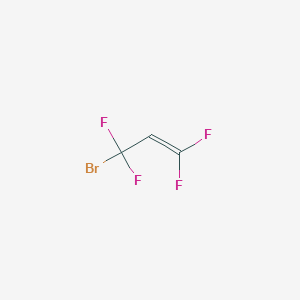

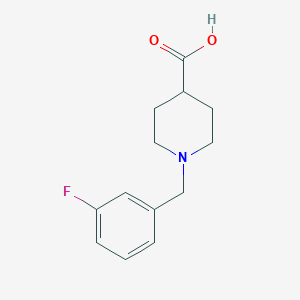
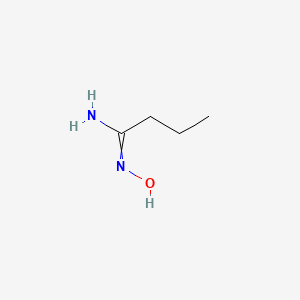
![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)

